molecular formula C50H63N13O7 B1665216 Alexamorelin CAS No. 196808-85-2

Alexamorelin

Cat. No. B1665216
CAS RN: 196808-85-2
M. Wt: 958.1 g/mol
InChI Key: PVMNKVLENCIGRW-ANFQCQCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alexamorelin is a synthetic heptapeptide that acts as a growth hormone secretagogue. It is known for its ability to stimulate the release of growth hormone by acting on the ghrelin/growth hormone secretagogue receptor.

Scientific Research Applications

Mechanism of Action

Alexamorelin exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor. This binding stimulates the release of growth hormone from the pituitary gland. The released growth hormone then acts on various tissues, promoting growth and metabolic regulation. The molecular targets and pathways involved include the activation of the growth hormone receptor and subsequent signaling cascades that regulate gene expression and cellular functions .

Safety and Hazards

Alexamorelin is not classified as a hazardous substance or mixture . It is intended for research use and not for human or veterinary use . No special measures are required for handling, storage, or in case of accidental release .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alexamorelin involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide .

Chemical Reactions Analysis

Types of Reactions: Alexamorelin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with altered biological activity .

Comparison with Similar Compounds

Alexamorelin is part of a family of growth hormone secretagogues, which includes compounds such as hexarelin, pralmorelin, and growth hormone-releasing peptide-6. Compared to these compounds, this compound has shown a unique profile in terms of its potency and selectivity for the ghrelin receptor. It also exhibits distinct pharmacokinetic properties, such as a longer half-life and higher oral bioavailability .

Similar Compounds:

properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H63N13O7/c1-28(52)45(65)60-42(23-33-26-54-27-56-33)50(70)63-43(24-36-29(2)57-38-18-10-8-16-35(36)38)47(67)58-30(3)46(66)61-41(22-32-25-55-37-17-9-7-15-34(32)37)49(69)62-40(21-31-13-5-4-6-14-31)48(68)59-39(44(53)64)19-11-12-20-51/h4-10,13-18,25-28,30,39-43,55,57H,11-12,19-24,51-52H2,1-3H3,(H2,53,64)(H,54,56)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t28-,30-,39-,40+,41-,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNKVLENCIGRW-ANFQCQCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H63N13O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

196808-85-2
Record name Alexamorelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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